REACTION_CXSMILES
|
C(Br)C.Cl[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1.CN([CH:16]=[O:17])C>C1COCC1>[CH:9]([C:8]1[CH:11]=[CH:12][C:5]([CH:16]=[O:17])=[CH:6][CH:7]=1)=[CH2:10]
|
Name
|
Mg
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C)C=C1
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 50°-55° C
|
Type
|
CUSTOM
|
Details
|
The mixture reacted vigorously
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
to stir for three hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Type
|
CUSTOM
|
Details
|
RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring
|
Type
|
CUSTOM
|
Details
|
the entire reaction mixture into 300 ml of dilute HCl in an icebath
|
Type
|
CUSTOM
|
Details
|
The product was separated by solvent extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhyd
|
Type
|
FILTRATION
|
Details
|
MgSO4 and filtered
|
Type
|
CUSTOM
|
Details
|
Finally, ether was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A viscous yellow liquid was obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
stored in a freezer at -10° C.
|
Type
|
ADDITION
|
Details
|
containing a small amount of hydroquinone as an inhibitor
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |